molecular formula C20H21NO2S B15289595 (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione

Cat. No.: B15289595
M. Wt: 339.5 g/mol
InChI Key: WJCFTHCUULIELA-SFHVURJKSA-N
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Description

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of acetyl, isopropyl, and diphenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate thioamide with an epoxide under acidic conditions to form the oxazolidine ring. The acetyl and isopropyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The acetyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-one: Similar structure but lacks the thione group.

    3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thiol: Contains a thiol group instead of a thione.

    3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-sulfone: Oxidized form with a sulfone group.

Uniqueness

(s)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

1-[(4S)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone

InChI

InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m0/s1

InChI Key

WJCFTHCUULIELA-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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